molecular formula C30H36N6O7S B14480785 N(alpha)-Formyltetragastrin CAS No. 66025-31-8

N(alpha)-Formyltetragastrin

Cat. No.: B14480785
CAS No.: 66025-31-8
M. Wt: 624.7 g/mol
InChI Key: DISFDUKFTWMOQB-ZJZGAYNASA-N
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Description

N(alpha)-Formyltetragastrin is a synthetic peptide analog of gastrin, a hormone that stimulates the secretion of gastric acid in the stomach

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-Formyltetragastrin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the formyl group is introduced at the N-terminal using formic acid or formylating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Formyltetragastrin can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

N(alpha)-Formyltetragastrin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Helps in understanding the role of gastrin in gastrointestinal physiology and its interaction with gastric receptors.

    Medicine: Potential therapeutic agent for conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.

Mechanism of Action

N(alpha)-Formyltetragastrin exerts its effects by binding to the gastrin/cholecystokinin B (CCK-B) receptors on the surface of gastric parietal cells. This binding activates intracellular signaling pathways, leading to the secretion of gastric acid. The primary molecular targets include the CCK-B receptors and downstream effectors such as protein kinase C (PKC) and phospholipase C (PLC).

Comparison with Similar Compounds

Similar Compounds

    Pentagastrin: Another synthetic peptide analog of gastrin, used for diagnostic purposes.

    Cholecystokinin (CCK): A peptide hormone with similar functions to gastrin, involved in digestive processes.

    Gastrin-17: A naturally occurring form of gastrin with similar biological activity.

Uniqueness

N(alpha)-Formyltetragastrin is unique due to its specific structural modifications, which enhance its stability and binding affinity to the CCK-B receptors. This makes it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

66025-31-8

Molecular Formula

C30H36N6O7S

Molecular Weight

624.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H36N6O7S/c1-44-12-11-22(33-28(41)21(31)14-19-16-36(17-37)25-10-6-5-9-20(19)25)29(42)35-24(15-26(38)39)30(43)34-23(27(32)40)13-18-7-3-2-4-8-18/h2-10,16-17,21-24H,11-15,31H2,1H3,(H2,32,40)(H,33,41)(H,34,43)(H,35,42)(H,38,39)/t21-,22-,23-,24-/m0/s1

InChI Key

DISFDUKFTWMOQB-ZJZGAYNASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN(C3=CC=CC=C32)C=O)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN(C3=CC=CC=C32)C=O)N

Origin of Product

United States

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